In the realm of synthetic chemistry, the third paper presents a method for assembling polysubstituted pyrazoles and isoxazoles, which are important scaffolds in drug discovery. The study describes a Brønsted acid-initiated domino reaction that leads to the formation of 2-(pyrazolyl)ethylamine compounds. These compounds are highlighted for their potential bioactivity, and the paper discusses their further transformation into derivatives of the antitumor alkaloid crispine A, indicating their relevance in cancer research3.
The fourth paper provides a structural characterization of a pyrazoline derivative, which is a close relative of the pyrazole compounds of interest. The study includes X-ray diffraction studies and Hirshfeld surface analysis to understand the intermolecular interactions within the crystal structure. While this paper does not directly discuss the biological applications, the detailed structural analysis contributes to the overall understanding of pyrazole-related compounds and their potential utility in material science and pharmaceuticals4.
2-(1H-pyrazol-1-yl)ethanamine is classified under:
The synthesis of 2-(1H-pyrazol-1-yl)ethanamine can be achieved through several methods. A common approach involves the reaction of hydrazine with an appropriate aldehyde or ketone, followed by alkylation with ethyl bromide or another ethylating agent. Here’s a general outline of the synthesis process:
The molecular structure of 2-(1H-pyrazol-1-yl)ethanamine features:
The structure consists of:
The presence of nitrogen atoms in the pyrazole ring contributes to its potential reactivity and ability to form hydrogen bonds, which is significant for its biological activity.
2-(1H-pyrazol-1-yl)ethanamine can participate in various chemical reactions due to its functional groups:
Reactions typically require controlled temperatures and may involve solvents such as dimethyl sulfoxide or ethanol to facilitate interaction between reactants.
The mechanism of action for 2-(1H-pyrazol-1-yl)ethanamine primarily involves its interaction with biological targets such as enzymes and receptors:
Studies have shown that similar compounds exhibit varying degrees of inhibition on enzymes like cyclooxygenase and phosphodiesterase, suggesting potential therapeutic applications.
The physical and chemical properties of 2-(1H-pyrazol-1-yl)ethanamine include:
Property | Value |
---|---|
Molecular Weight | 111.15 g/mol |
Boiling Point | Not specified |
Melting Point | Not specified |
Density | Not specified |
Flash Point | Not specified |
LogP | Not available |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for different applications.
2-(1H-pyrazol-1-yl)ethanamine has several scientific applications:
2-(1H-Pyrazol-1-yl)ethanamine is a nitrogen-containing heterocyclic compound characterized by a pyrazole ring linked via a two-carbon spacer to a primary amine group. Its molecular formula is C₅H₉N₃, corresponding to a molecular weight of 111.15 g/mol. The core pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms (N1 and N2 positions). The ethanamine moiety (-CH₂-CH₂-NH₂) attaches specifically to the N1 nitrogen of the pyrazole ring, distinguishing it from isomeric structures like 1H-pyrazol-4-yl)ethanamine derivatives [1] [8].
The systematic IUPAC name is 2-(1H-pyrazol-1-yl)ethan-1-amine, though it is variably documented in literature as 2-(pyrazol-1-yl)ethylamine or 1-(2-aminoethyl)pyrazole. The pyrazole ring commonly bears substituents at the C3, C4, and C5 positions, which significantly influence the compound’s electronic properties and biological interactions. Common substituents include methyl, trifluoromethyl, phenyl, and nitro groups, as observed in analogs like 2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanamine (PubChem CID 16640649) and 2-[(4-nitro-1H-pyrazol-5-yl)thio]ethanamine (PubChem CID 17024734) [3] [8].
Table 1: Common Substituents in 2-(1H-Pyrazol-1-yl)ethanamine Derivatives
Position | Common Substituents | Impact on Properties |
---|---|---|
Pyrazole C3 | Methyl, Phenyl, CF₃ | Modulates electron density & sterics |
Pyrazole C4 | Nitro, Ethyl, Halogens | Alters polarity & hydrogen bonding |
Pyrazole C5 | Methyl, Phenyl, Amino | Influences planarity & bioactivity |
Ethanamine | Alkyl extensions | Adjusts linker flexibility & basicity |
Spectroscopic features include:
The chemistry of pyrazoles dates to 1883, when Ludwig Knorr first synthesized pyrazole derivatives via condensations of 1,3-dicarbonyl compounds with hydrazines [9]. Early efforts focused on simple alkyl/aryl-substituted pyrazoles, but the functionalization of the pyrazole nitrogen remained challenging due to regioselectivity issues. The development of N1-alkylated pyrazoles, including 2-(1H-pyrazol-1-yl)ethanamine, accelerated in the mid-20th century with advances in nucleophilic substitution chemistry [6].
Key milestones include:
The integration of the ethanamine linker addressed a critical limitation in medicinal chemistry: the need for flexible spacers that connect bioactive heterocycles to macromolecular targets without steric hindrance [4] [6].
2-(1H-Pyrazol-1-yl)ethanamine serves as a versatile building block in organic synthesis and drug design. Its dual functionality—a planar aromatic pyrazole and a flexible primary amine—enables diverse chemical transformations:
Synthetic Applications
Table 2: Key Synthetic Routes to 2-(1H-Pyrazol-1-yl)ethanamine Derivatives
Method | Reagents/Conditions | Yield Range | Regiocontrol |
---|---|---|---|
Cyclocondensation | Hydrazine + β-ketoester/1,3-diketone | 40–75% | Low for N1-alkylation |
N-Alkylation of Pyrazole | Halogenoethylamine (e.g., ClCH₂CH₂NH₂) | 60–90% | High (N1-selective) |
Transition Metal Catalysis | Pd(OAc)₂/XPhos, Ethylenediamine derivative | 70–95% | Excellent |
Trifluoromethylation | Togni reagent + Cu catalyst | 65–85% | C3-selective |
Drug Discovery Applications
In medicinal chemistry, this scaffold functions as:
Recent studies highlight its utility in anticancer agents (e.g., derivatives inducing autophagy in A549 lung cancer cells) and antivirals (e.g., pyrazole-based inhibitors of respiratory syncytial virus) [5] [7]. The scaffold’s metabolic stability and synthetic tractability cement its role as a privileged structure in lead optimization campaigns [4] [9].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: